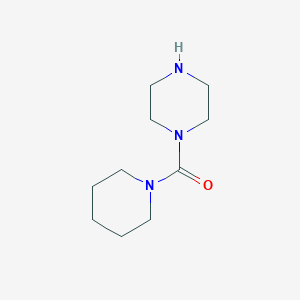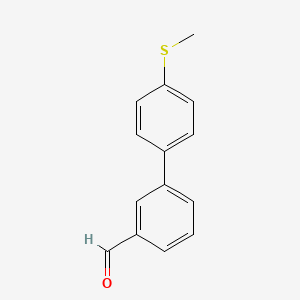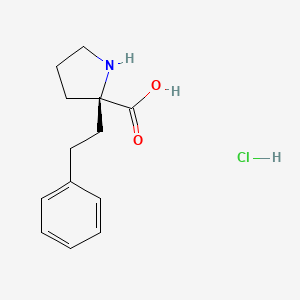
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
説明
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a carboxylic acid derivative with an amine to form an amide, followed by the addition of a hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis
The molecular structure of such compounds would consist of the phenethylpyrrolidine backbone, with a carboxylic acid moiety, and as a hydrochloride, it would exist as a positively charged nitrogen atom and a negatively charged chloride ion .Chemical Reactions Analysis
As an amide, this compound would be expected to participate in typical amide reactions. These could include hydrolysis under acidic or basic conditions. As a hydrochloride salt, it would be expected to dissolve in water and react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the phenethylpyrrolidine moiety could impart lipophilic properties .科学的研究の応用
Chiral Acyclic Diaminocarbenes (ADCs) Synthesis
2-Alkylpyrrolidines, closely related to (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride, are utilized in creating acyclic diaminocarbenes (ADCs), which are valuable in catalyzing reactions. These compounds are synthesized through a series of steps starting from ureas to chloroamidiniums, eventually forming ADCs. The resulting palladium and rhodium complexes exhibit significant potential in directing stereochemistry and enhancing activity in Suzuki cross-coupling reactions and the 1,2 addition of arylboronic acids to aldehydes (Snead et al., 2010).
Spectrophotometric Determination of Carboxylic Acids
A method for spectrophotometrically determining carboxylic acids, including derivatives of (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride, uses 2-nitrophenylhydrazine. This approach efficiently couples carboxylic acids with 2-nitrophenylhydrazine in aqueous solution, showcasing a practical application in analytical chemistry (Horikawa & Tanimura, 1982).
Amide Formation in Bioconjugation
The compound's utility is evident in the study of amide formation mechanisms between carboxylic acids and amines in aqueous media, using carbodiimides like EDC. This research provides insights into bioconjugation processes relevant to (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride and its applications in creating bioactive conjugates (Nakajima & Ikada, 1995).
Acid-Amide Hydrogen Bonding
Research on 2,2-dimethylbutynoic acid with a pyridone terminus demonstrates the hydrogen-bonded interactions between amide and carboxylic acid groups. This study reveals the potential for using (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride derivatives in forming structured molecular assemblies through hydrogen bonding (Wash et al., 1997).
Metal-Organic Frameworks (MOFs)
The compound's structural analogues contribute to developing metal-organic frameworks (MOFs) through hydrogen bonding interactions, indicating its potential application in materials science for gas storage, separation, and catalysis (Ghosh & Bharadwaj, 2005).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZORNSLALKFTJI-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375956 | |
| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
CAS RN |
1049741-77-6 | |
| Record name | (S)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)

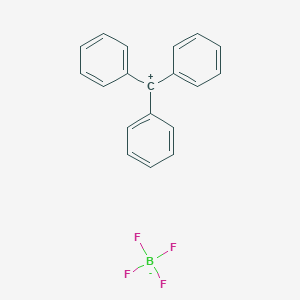

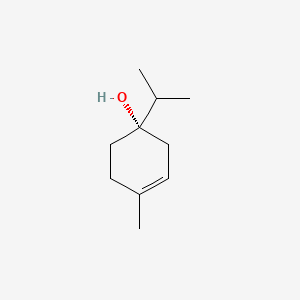
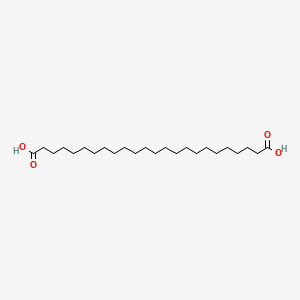
![(1R,2R)-(+)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1586045.png)
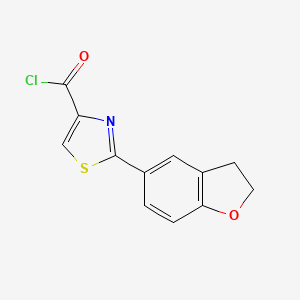
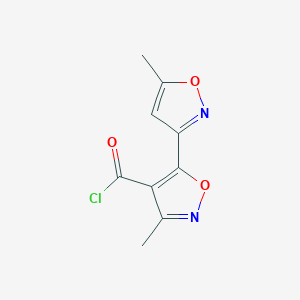
![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)


